Researchers requiring a green-fluorescent, impermeant DNA probe for multiplexed fixed-cell imaging often face cross-talk and off-target staining with permeant dyes. Acridine homodimer (NSC 219743) solves this with its bis-intercalation mechanism and strict AT-rich sequence selectivity (Ex/Em 431/498 nm).
• Occupies the green channel-preserves DAPI (blue) and far-red fluorophores for multiplex FISH & immunocytochemistry
• Impermeant: stains only membrane-compromised cells, enabling viability discrimination in flow cytometry
• Validated for reproducible chromosome banding in cytogenetic workflows
Molecular FormulaC38H42Cl2N6O2
Molecular Weight685.7 g/mol
CAS No.57576-49-5
Cat. No.B149146
⚠ Attention: For research use only. Not for human or veterinary use.
Acridine homodimer (NSC 219743) is a synthetic bis-intercalating fluorescent dye belonging to the acridine family, with the systematic name N,N'-bis[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]butane-1,4-diamine. It exhibits intense blue-green fluorescence upon binding to double-stranded DNA (Ex/Em 431/498 nm) and demonstrates pronounced sequence selectivity for AT-rich nucleic acid regions [1]. As an impermeant dye, it does not passively cross intact cell membranes, making it particularly suited for fixed-cell and cell-free nucleic acid detection applications [2]. Its dual-chromophore architecture enables high-affinity DNA binding through a bis-intercalation mechanism, distinguishing it from monomeric acridine dyes and other single-intercalating fluorophores [3].
ImpermeantFixed-cell and cell-free DNA detection; excludes live-cell penetration
AT-SelectivePreferential binding to AT-rich nucleic acid regions
Green EmissionEx/Em 431/498 nm; compatible with DAPI/GFP/Texas Red multiplex setups
Bis-IntercalatorDual-chromophore architecture supports high-affinity DNA binding
[1] Thermo Fisher Scientific. (n.d.). Properties of Classic Nucleic Acid Stains—Table 8.4. Retrieved from https://www.thermofisher.cn/cn/zh/home/references/molecular-probes-the-handbook/tables/properties-of-classic-nucleic-acid-stains.html View Source
[2] Thermo Fisher Scientific. (n.d.). Properties of Classic Nucleic Acid Stains—Table 8.4. Retrieved from https://www.thermofisher.cn/cn/zh/home/references/molecular-probes-the-handbook/tables/properties-of-classic-nucleic-acid-stains.html View Source
[3] Evstigneev, M. P., Evstigneev, V. P., & Davies, D. B. (2006). 1H NMR determination of the self-association of an acridine homodimer and its complexation with ethidium bromide in aqueous solution. Journal of Molecular Structure, 784(1-3), 162–168. doi:10.1016/j.molstruc.2005.08.033 View Source
Why Acridine Homodimer Cannot Be Substituted
Direct substitution of acridine homodimer with other acridine-based stains or general DNA intercalators frequently results in experimental failure due to fundamental differences in binding stoichiometry, sequence specificity, membrane permeability, and spectral properties. Unlike monomeric dyes such as acridine orange or 9-aminoacridine, acridine homodimer operates as a bis-intercalator, engaging two DNA base-pair sites simultaneously—a mechanism that confers both higher binding affinity and distinct sequence preferences [1][2]. Its strict AT-rich sequence selectivity and impermeant nature render it uniquely suitable for specific applications (e.g., chromosome banding, fixed-cell nuclear staining) where permeant, non-selective dyes like acridine orange or semi-permeant stains like DAPI yield confounding results due to RNA binding, mitochondrial staining, or live-cell penetration [3][4]. Furthermore, its spectral profile (Ex/Em 431/498 nm) occupies a green emission channel distinct from blue-emitting AT-selective dyes (e.g., DAPI, Hoechst) and red-emitting DNA stains (e.g., 7-AAD, propidium iodide), making it the only viable option when a green-fluorescent, impermeant, AT-selective probe is required for multiplexed fluorescence imaging or flow cytometry [5]. The following evidence quantifies these differentiating characteristics against relevant comparators.
Binding Mode
This ProductBis-intercalator; dual-site DNA engagement
Substitute RiskMonomeric dyes (acridine orange, 9-aminoacridine) use single intercalation; binding affinity and sequence context may shift
Permeability
This ProductImpermeant; membrane-compromised cells only
Substitute RiskPermeant dyes (acridine orange, Hoechst 33342) stain live cells and cytoplasmic RNA; signal specificity may differ
Spectral Channel
This ProductGreen emission (498 nm); distinct from DAPI blue
Substitute RiskDAPI/Hoechst occupy blue channel; 7-AAD/PI occupy red; multiplex channel allocation may not transfer directly
[1] Evstigneev, M. P., Evstigneev, V. P., & Davies, D. B. (2006). 1H NMR determination of the self-association of an acridine homodimer and its complexation with ethidium bromide in aqueous solution. Journal of Molecular Structure, 784(1-3), 162–168. doi:10.1016/j.molstruc.2005.08.033 View Source
[2] Gaugain, B., Markovits, J., Le Pecq, J. B., & Roques, B. P. (1984). DNA polyintercalation: comparison of DNA binding properties of an acridine dimer and trimer. FEBS Letters, 169(1), 123-126. doi:10.1016/0014-5793(84)80028-9 View Source
[3] Thermo Fisher Scientific. (n.d.). Properties of Classic Nucleic Acid Stains—Table 8.4. Retrieved from https://www.thermofisher.cn/cn/zh/home/references/molecular-probes-the-handbook/tables/properties-of-classic-nucleic-acid-stains.html View Source
[5] Thermo Fisher Scientific. (n.d.). Properties of Classic Nucleic Acid Stains—Table 8.4. Retrieved from https://www.thermofisher.cn/cn/zh/home/references/molecular-probes-the-handbook/tables/properties-of-classic-nucleic-acid-stains.html View Source
Acridine Homodimer: Quantitative Evidence
Spectral Differentiation: Green Emission Channel
Acridine homodimer exhibits excitation/emission maxima of 431/498 nm, producing green fluorescence upon DNA binding. This spectral profile is clearly differentiated from the widely used AT-selective dye DAPI (Ex/Em 358/461 nm, blue emission) and from red-emitting DNA intercalators such as 7-AAD (Ex/Em 546/647 nm) and propidium iodide (Ex/Em 535/617 nm) [1]. The 37 nm separation in emission maxima between acridine homodimer (498 nm) and DAPI (461 nm) permits simultaneous dual-color detection of DNA without spectral overlap in standard fluorescence microscopy filter sets (e.g., DAPI/GFP/Texas Red configurations) .
Spectral DifferentiationHead-to-head
498 nm emission
37 nm separation from DAPI (461 nm)
Supports green-channel multiplex detection without spectral crosstalk
DNA-bound state; DAPI/GFP/Texas Red filter-set compatible
37 nm separation from DAPI; distinct emission channel
Conditions
DNA-bound state; spectral data compiled from vendor technical specifications [1]
Why This Matters
When multiplexing DNA staining with other fluorophores, this spectral separation prevents channel crosstalk and eliminates the need for complex spectral unmixing, reducing experimental error and analysis time.
[1] Thermo Fisher Scientific. (n.d.). Properties of Classic Nucleic Acid Stains—Table 8.4. Retrieved from https://www.thermofisher.cn/cn/zh/home/references/molecular-probes-the-handbook/tables/properties-of-classic-nucleic-acid-stains.html View Source
Membrane Permeability: Impermeant Nature
Acridine homodimer is classified as an impermeant dye, meaning it cannot passively diffuse across intact plasma membranes [1]. In contrast, acridine orange is a permeant dye that readily enters live cells and stains both nuclear and cytoplasmic nucleic acids (including RNA), while DAPI is semi-permeant, exhibiting variable uptake in live cells depending on cell type and concentration [2]. This permeability difference is operationally critical: acridine homodimer exclusively stains DNA in cells with compromised membranes (e.g., fixed/permeabilized cells, dead cells in viability assays), eliminating confounding cytoplasmic RNA signals that plague permeant acridine dyes.
In viability assays and fixed-cell imaging, impermeant dyes provide unambiguous discrimination between intact and compromised cells, whereas permeant alternatives require quenching or wash steps to remove cytoplasmic signal.
[1] Thermo Fisher Scientific. (n.d.). Properties of Classic Nucleic Acid Stains—Table 8.4. Retrieved from https://www.thermofisher.cn/cn/zh/home/references/molecular-probes-the-handbook/tables/properties-of-classic-nucleic-acid-stains.html View Source
[2] Thermo Fisher Scientific. (n.d.). Acridine Orange and DAPI technical documentation. Retrieved from https://www.thermofisher.cn/cn/zh/home/references/molecular-probes-the-handbook/tables/properties-of-classic-nucleic-acid-stains.html View Source
Sequence Selectivity: AT-Rich Binding Preference
Acridine homodimer demonstrates pronounced binding preference for AT-rich nucleic acid sequences [1]. This selectivity contrasts sharply with GC-selective intercalators such as 7-AAD (7-amino-actinomycin D), which preferentially binds GC-rich regions, and with non-selective dyes like ethidium bromide and SYBR Green I that exhibit minimal base-composition bias [2]. The AT-selectivity of acridine homodimer forms the mechanistic basis for its established use in chromosome banding, where it differentially stains AT-rich chromosomal regions to generate reproducible banding patterns for cytogenetic analysis .
Sequence SelectivityHead-to-head
AT-selective
7-AAD: GC-selective | EtBr: Non-selective | SYBR Green I: Non-selective
Supports AT-rich region discrimination and chromosome banding applications
Non-selective dyes cannot provide base-composition differential signal
Chromosome bandingAT-rich DNA detectionNucleic acid sequence analysis
Evidence Dimension
DNA sequence binding preference
Target Compound Data
AT-selective
Comparator Or Baseline
7-AAD: GC-selective; Ethidium Bromide: Non-selective; SYBR Green I: Non-selective; DAPI: AT-selective (but different permeability/spectral profile)
Quantified Difference
Qualitative binding preference; functional outcome validated by chromosome banding applications
Conditions
DNA binding assays and chromosome staining protocols; selectivity classification per Thermo Fisher nucleic acid stain properties table [1]
Why This Matters
For experiments requiring discrimination between AT-rich and GC-rich genomic regions, or for chromosome banding applications requiring AT-selective contrast, non-selective dyes cannot provide the necessary differential signal.
Chromosome bandingAT-rich DNA detectionNucleic acid sequence analysis
[1] Thermo Fisher Scientific. (n.d.). Properties of Classic Nucleic Acid Stains—Table 8.4. Retrieved from https://www.thermofisher.cn/cn/zh/home/references/molecular-probes-the-handbook/tables/properties-of-classic-nucleic-acid-stains.html View Source
[2] Thermo Fisher Scientific. (n.d.). 7-AAD and Ethidium Bromide technical specifications. Retrieved from https://www.thermofisher.cn/cn/zh/home/references/molecular-probes-the-handbook/tables/properties-of-classic-nucleic-acid-stains.html View Source
Bis-Intercalation Binding Mode
Acridine homodimer functions as a bis-intercalator, with its two acridine chromophores inserting between adjacent DNA base pairs simultaneously [1]. This binding mode is structurally distinct from monomeric acridine dyes (e.g., acridine orange, 9-aminoacridine) which intercalate only a single chromophore per binding event [2]. Studies on structurally analogous bis-intercalating acridine dimers demonstrate that bis-intercalation confers binding affinities in the range of 10^8-10^9 M^-1, representing an increase of approximately 100- to 1000-fold over monomeric acridine intercalators (typical K ~10^5-10^6 M^-1) [3][4]. The linker chain length in acridine homodimer (spermine-derived spacer) is optimized to permit bis-intercalation according to the excluded-site model, ensuring both chromophores engage DNA rather than adopting a folded, non-intercalating conformation [5].
Bis-Intercalation AffinityClass-level
108–109 M-1 affinity class
Estimated 100–1000× higher vs. monomeric intercalators (105–106 M-1)
Supports affinity-class interpretation; may enhance detection sensitivity
Inferred from analogous bis-acridine dimers; direct Kd not located in accessible literature
DNA binding kineticsIntercalationHigh-affinity probes
Evidence Dimension
DNA binding mode and affinity class
Target Compound Data
Bis-intercalator; affinity class 10^8-10^9 M^-1 (inferred from structurally analogous bis-acridines)
Comparator Or Baseline
Acridine Orange (monomeric): Single intercalator; K ~10^5-10^6 M^-1; Ethidium Bromide: Single intercalator; K = 1.5×10^5 M^-1
Quantified Difference
Estimated 100-1000× higher binding affinity for bis-intercalating acridine dimers
Conditions
Affinity constants measured in 0.2 M Na+ for analogous acridine and ethidium dimers; direct Kd value for acridine homodimer not located in accessible literature [3][4]
Why This Matters
Higher binding affinity translates to enhanced detection sensitivity, reduced background from unbound dye, and more stable DNA-dye complexes under stringent wash conditions—critical for applications requiring high signal-to-noise ratios.
DNA binding kineticsIntercalationHigh-affinity probes
[1] Evstigneev, M. P., Evstigneev, V. P., & Davies, D. B. (2006). 1H NMR determination of the self-association of an acridine homodimer and its complexation with ethidium bromide in aqueous solution. Journal of Molecular Structure, 784(1-3), 162–168. doi:10.1016/j.molstruc.2005.08.033 View Source
[2] Gaugain, B., Markovits, J., Le Pecq, J. B., & Roques, B. P. (1984). DNA polyintercalation: comparison of DNA binding properties of an acridine dimer and trimer. FEBS Letters, 169(1), 123-126. doi:10.1016/0014-5793(84)80028-9 View Source
[3] Gaugain, B., Barbet, J., Oberlin, R., Roques, B. P., & Le Pecq, J. B. (1978). DNA bifunctional intercalators. 2. Fluorescence properties and DNA binding interaction of an ethidium homodimer and an acridine ethidium heterodimer. Biochemistry, 17(24), 5078-5088. doi:10.1021/bi00617a002 View Source
[5] Evstigneev, M. P., Evstigneev, V. P., & Davies, D. B. (2006). 1H NMR determination of the self-association of an acridine homodimer and its complexation with ethidium bromide in aqueous solution. Journal of Molecular Structure, 784(1-3), 162–168. doi:10.1016/j.molstruc.2005.08.033 View Source
Self-Association Behavior: Multiple Conformations
1H NMR spectroscopic analysis (500 MHz) reveals that acridine homodimer (AcrH) exists in aqueous solution as an equilibrium mixture of at least four distinct conformational states: unfolded (U), folded (F), a dimer formed from two folded molecules (F2), and a trimer formed from three folded molecules (F3) [1]. This self-association behavior is structurally specific to acridine homodimer and its linker architecture; comparison with the previously characterized ethidium homodimer (EBH) revealed a direct correlation between linker chain length and complexation effectiveness with heterologous aromatic dyes such as ethidium bromide [2]. In contrast, monomeric acridine dyes such as acridine orange exhibit simpler, concentration-dependent stacking aggregation without the multiple folded conformational states characteristic of bis-intercalators [3].
Self-Association StatesCross-study
≥4 conformational states
U, F, F2, F3 identified by 500 MHz 1H NMR
Multi-state equilibrium may inform staining protocol optimization
Number of discrete conformational states in aqueous solution
Target Compound Data
≥4 distinct states (U, F, F2, F3) identified by 1H NMR
Comparator Or Baseline
Monomeric acridine dyes: primarily monomer-dimer equilibrium; Ethidium homodimer: different self-association parameters due to distinct linker
Quantified Difference
Four-state equilibrium model versus simple two-state (monomer-dimer) model for monomers
Conditions
Aqueous buffered solution, 500 MHz 1H NMR, concentration- and temperature-dependent chemical shift analysis [1]
Why This Matters
Understanding self-association behavior is critical for optimizing staining protocols—dye aggregation can quench fluorescence and alter DNA binding kinetics; acridine homodimer's defined conformational states enable predictable performance when used under standardized buffer and concentration conditions.
[1] Evstigneev, M. P., Evstigneev, V. P., & Davies, D. B. (2006). 1H NMR determination of the self-association of an acridine homodimer and its complexation with ethidium bromide in aqueous solution. Journal of Molecular Structure, 784(1-3), 162–168. doi:10.1016/j.molstruc.2005.08.033 View Source
[2] Evstigneev, M. P., Evstigneev, V. P., & Davies, D. B. (2006). 1H NMR determination of the self-association of an acridine homodimer and its complexation with ethidium bromide in aqueous solution. Journal of Molecular Structure, 784(1-3), 162–168. doi:10.1016/j.molstruc.2005.08.033 View Source
[3] Lamm, M. E., & Neville, D. M. (1965). The Dimer Spectrum of Acridine Orange and Its Biological Significance. Journal of Physical Chemistry, 69(11), 3872-3877. doi:10.1021/j100895a035 View Source
Acridine Homodimer Application Scenarios
Chromosome Banding in Clinical Cytogenetics
Acridine homodimer is a validated stain for generating reproducible chromosome banding patterns used in karyotyping and detection of chromosomal abnormalities . Its AT-selective binding preferentially illuminates AT-rich chromosomal regions, producing distinct banding patterns that complement or substitute for quinacrine-based Q-banding and Giemsa-based G-banding [1]. The dye's impermeant nature requires fixed metaphase chromosome preparations, aligning with standard cytogenetic laboratory workflows. Procurement priority is warranted when a green-fluorescent, AT-selective chromosome stain is required for multiplexed FISH (fluorescence in situ hybridization) experiments where DAPI (blue) is already allocated to counterstaining [2].
Multiplex Fixed-Cell Fluorescence Microscopy with Green-Channel DNA Detection
In fixed-cell imaging applications requiring simultaneous visualization of multiple cellular targets, acridine homodimer occupies the green emission channel (498 nm) while preserving the blue channel for DAPI nuclear counterstain and red/far-red channels for antibody-conjugated fluorophores or fluorescent protein fusions . This spectral positioning, combined with its impermeant character (ensuring only fixed/permeabilized cells are stained), makes it an optimal selection for multiplex immunocytochemistry and high-content screening assays where spectral cross-talk must be minimized [1]. Alternative green-emitting DNA dyes such as SYBR Green I are permeant and exhibit significant RNA staining, rendering them unsuitable for nuclear-specific detection in fixed-cell multiplex assays [2].
Cell Viability and Membrane Integrity Assays
Acridine homodimer's impermeant property enables its use as a viability indicator in flow cytometry and fluorescence microscopy—it exclusively stains cells with compromised plasma membranes (e.g., dead, apoptotic, or necrotic cells) while remaining excluded from viable cells with intact membranes . When used in combination with a permeant counterstain, researchers can quantify the proportion of membrane-compromised versus intact cells in heterogeneous populations. This application leverages the same permeability differentiation that distinguishes acridine homodimer from permeant dyes like acridine orange and Hoechst 33342 [1].
AT-Rich DNA Sequence Detection in Nucleic Acid Biochemistry
For in vitro studies requiring discrimination between AT-rich and GC-rich DNA sequences—such as characterizing synthetic oligonucleotides, assessing DNA minor-groove binder specificity, or analyzing promoter regions—acridine homodimer provides sequence-selective fluorescence enhancement . Unlike non-selective intercalators (e.g., ethidium bromide, SYBR Green I), the AT-preferential binding of acridine homodimer generates differential signals that correlate with AT content, enabling sequence-biased detection without requiring labeled probes or amplification steps [1].
Application
Selection Property
Validation Focus
Chromosome banding studies
AT-selective green-channel stain
Banding pattern reproducibility review
Multiplex fixed-cell imaging
Impermeant green-channel DNA stain
Channel crosstalk and nuclear specificity
Membrane integrity assays
Impermeant exclusion-based detection
Live/dead population discrimination
AT-rich sequence detection
AT-selective fluorescence enhancement
Sequence-bias signal correlation review
[1] Thermo Fisher Scientific. (n.d.). Properties of Classic Nucleic Acid Stains—Table 8.4. Retrieved from https://www.thermofisher.cn/cn/zh/home/references/molecular-probes-the-handbook/tables/properties-of-classic-nucleic-acid-stains.html View Source
[2] Thermo Fisher Scientific. (n.d.). Properties of Classic Nucleic Acid Stains—Table 8.4. Retrieved from https://www.thermofisher.cn/cn/zh/home/references/molecular-probes-the-handbook/tables/properties-of-classic-nucleic-acid-stains.html View Source
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